molecular formula C22H27N5O4 B12164838 propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

Cat. No.: B12164838
M. Wt: 425.5 g/mol
InChI Key: ISLNCBXMILAEDR-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinyl group, a piperazinyl moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate typically involves a multi-step process. The initial step often includes the preparation of the piperazinyl and pyridinyl intermediates. These intermediates are then subjected to a series of reactions, including acylation and esterification, to form the final compound. Common reagents used in these reactions include acyl chlorides, esters, and various catalysts to facilitate the reaction under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial properties[][9].

Uniqueness

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

propan-2-yl 4-[[2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate

InChI

InChI=1S/C22H27N5O4/c1-16(2)31-21(29)17-6-8-18(9-7-17)25-20(28)15-24-22(30)27-13-11-26(12-14-27)19-5-3-4-10-23-19/h3-10,16H,11-15H2,1-2H3,(H,24,30)(H,25,28)

InChI Key

ISLNCBXMILAEDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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